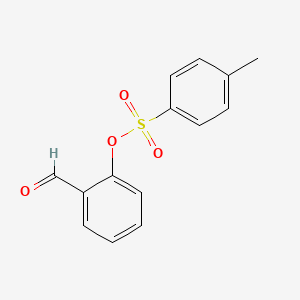

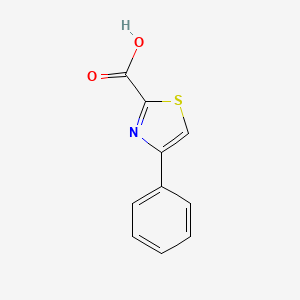

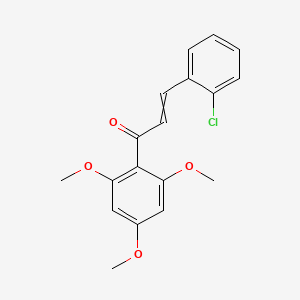

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Catalytic Applications

Ghorbani‐Choghamarani and Azadi (2015) developed Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid (PPCA) and further modified to create a novel nanomagnetic reusable catalyst, Fe3O4-SA-PPCA. This catalyst demonstrated efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, with easy recovery and reuse without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Spectroscopic and Structural Studies

Research by Anioła et al. (2016) focused on the synthesis, spectroscopic, and theoretical studies of piperidinium-3-carboxylic acid complexes, highlighting the stability and hydrogen-bonded nature of these compounds. Their work provides insights into the molecular structures and vibrational spectra, contributing to a deeper understanding of the interaction mechanisms at play (Anioła et al., 2016).

Medicinal Chemistry

Pikul et al. (2001) explored a series of carboxylic acids containing a substituted piperidine as inhibitors of matrix metalloproteinases (MMPs), demonstrating low nanomolar potency against selected MMPs while sparing others. This study highlights the potential therapeutic applications of compounds based on piperidine carboxylic acid structures (Pikul et al., 2001).

Anticancer and Antimicrobial Agents

Rehman et al. (2018) evaluated the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, identifying compounds with significant activity against cancer cells. This research contributes to the development of novel anticancer agents based on piperidine derivatives (Rehman et al., 2018).

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating piperidine-3-carboxylic acid and assessed their antimicrobial activities, indicating modest effectiveness against selected bacterial and fungal strains. This work expands the application of piperidine derivatives in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSUIBQVHPLBDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398344 |

Source

|

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid | |

CAS RN |

832739-59-0 |

Source

|

| Record name | 1-[(3-Chlorophenyl)methyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

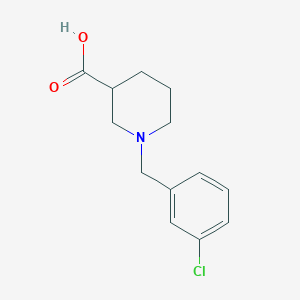

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)